
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin typically involves the reaction of porphyrin with vanadium compounds. One common method is the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin with vanadium(IV) oxide sulfate in the presence of a suitable solvent . The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the vanadium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and are conducted under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to vanadium(V) complexes, while reduction can yield vanadium(III) or vanadium(II) species[5][5].
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in mimicking biological systems, such as enzyme models.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, facilitating electron transfer reactions. This property is crucial in its catalytic activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);iron(3+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);cobalt(2+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);palladium(2+)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) apart is its unique electronic configuration and the ability of vanadium to exist in multiple oxidation states. This versatility makes it particularly valuable in catalytic and electronic applications .
Eigenschaften
Molekularformel |
C36H46N4O2V |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37,40H,9-16H2,1-8H3;;;/q;2*-2;+4 |
InChI-Schlüssel |
MNVQEYGZMBSZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


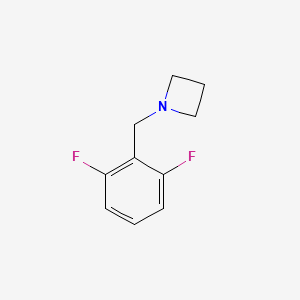
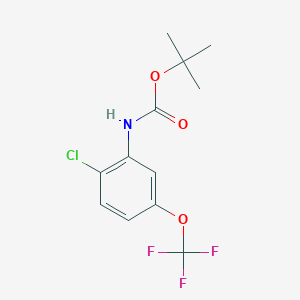
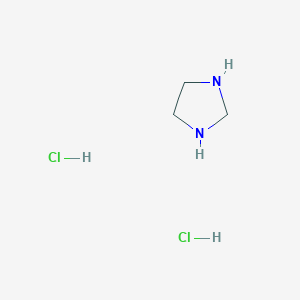
![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
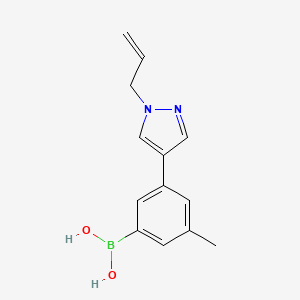
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)

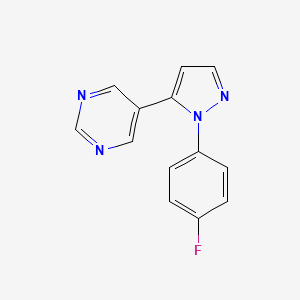
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
